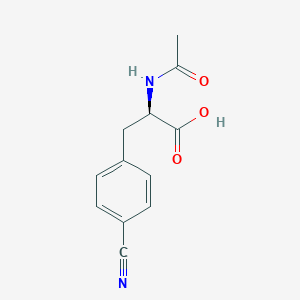

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Description

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWBMXJTGJAWTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301339 | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146664-09-7 | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146664-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

[1]

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a synthetic phenylalanine derivative characterized by an electron-withdrawing cyano group at the para position of the phenyl ring and an N-acetyl protection on the amine.[1] This molecular architecture imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of peptide-based inhibitors, particularly those targeting serine proteases and integrins. The cyano group serves as a versatile handle for further chemical transformation (e.g., to amidines or tetrazoles) or as a probe for infrared spectroscopy due to its distinct nitrile stretch.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

| Attribute | Detail |

| IUPAC Name | (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid |

| Common Name | N-Acetyl-4-cyano-D-phenylalanine |

| CAS Number | 146440-15-5 (D-isomer specific) |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| SMILES | CC(=O)NC(=O)O |

| Stereochemistry | (R)-enantiomer (corresponds to D-amino acid configuration) |

Structural Logic

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

-

Carboxylic Acid Head: Provides solubility in alkaline media and serves as the C-terminal coupling site.[1]

-

N-Acetyl Group: Masks the amine, preventing zwitterion formation, reducing water solubility compared to the free amino acid, and enhancing stability against racemization during activation.

-

4-Cyanophenyl Side Chain: The nitrile group is strongly electron-withdrawing (

), lowering the pK

Physicochemical Properties[2][6][8][9][10][11]

Solid-State & Solution Properties[1]

| Property | Value / Range | Context & Causality |

| Physical State | White to off-white crystalline powder | Typical for N-acetylated amino acids.[1] |

| Melting Point | 165 – 175 °C (Predicted) | Higher than Boc-derivatives (~85°C) but lower than the free zwitterion (205°C).[1] The N-acetyl group enables H-bonding networks in the crystal lattice.[1] |

| Solubility (Water) | Low (< 1 mg/mL at pH 2) | The protonated acid is hydrophobic. Solubility increases significantly at pH > 5 due to carboxylate formation.[1] |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in DCM or Ethyl Acetate unless heated.[1] |

| pK | 3.3 – 3.5 (Estimated) | The electron-withdrawing p-cyano group inductively stabilizes the carboxylate anion, making it slightly more acidic than N-Acetyl-Phe (pK |

| LogP | 0.8 – 1.2 | The cyano group decreases lipophilicity relative to a methyl group but the core remains largely hydrophobic.[1] |

Stability Profile

-

Hydrolytic Stability: The nitrile group is stable under standard peptide coupling conditions but can hydrolyze to a primary amide or carboxylic acid under strong acidic/basic conditions at elevated temperatures (>60°C).

-

Racemization Risk: Low.[1] The N-acetyl group suppresses the formation of the oxazolone intermediate more effectively than urethane protectors (like Fmoc/Boc) are prone to, but standard precautions for activated esters should be observed.

Synthesis & Manufacturing Routes

Two primary pathways are employed for the synthesis of this compound. Method A is preferred for bulk manufacturing from available amino acid precursors, while Method B is utilized when installing the cyano group at a late stage.

Method A: Acetylation of 4-Cyano-D-Phenylalanine

This is the standard scalable route.[1]

-

Starting Material: 4-Cyano-D-phenylalanine (CAS 263396-44-7).[1]

-

Reagent: Acetic anhydride (

) in aqueous NaOH or dilute acetic acid. -

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.[1]

-

Purification: Acidification precipitates the product, followed by recrystallization from water/ethanol.

Method B: Palladium-Catalyzed Cyanation

Used when the 4-cyano amino acid is not available.[1]

-

Starting Material: N-Acetyl-4-iodo-D-phenylalanine.[1]

-

Reagent:

or -

Catalyst:

/ dppf. -

Conditions: Heating in DMF/DMAc at 80-100°C.

Caption: Dual synthetic pathways allowing for flexible sourcing of starting materials.

Analytical Characterization

To validate the identity and purity of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, the following spectral features are diagnostic.

Proton NMR ( H-NMR)

Solvent: DMSO-d

- 12.8 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

- 8.2 ppm (d, 1H): Amide NH doublet.

- 7.75 ppm (d, 2H): Aromatic protons ortho to cyano group (deshielded).

- 7.45 ppm (d, 2H): Aromatic protons meta to cyano group.

-

4.4 - 4.6 ppm (m, 1H): Chiral

-

2.9 - 3.2 ppm (m, 2H):

- 1.8 ppm (s, 3H): Acetyl methyl group.

Infrared Spectroscopy (FT-IR)

-

~2230 cm

: Sharp, distinct band characteristic of the C≡N nitrile stretch .[1] This is the most diagnostic peak distinguishing it from unsubstituted phenylalanine.[1] -

~1710 cm

: Carboxylic acid C=O stretch.[1] -

~1650 cm

: Amide I band (Acetyl C=O).[1]

Mass Spectrometry (ESI-MS)[1]

-

Positive Mode:

Da; -

Negative Mode:

Da (preferred for carboxylic acids).[1]

Experimental Protocol: Solubility & Purity Assessment

Objective: Determine the suitability of the lot for peptide synthesis.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Nitrile Hazard: While the cyano group is covalently bonded, metabolic breakdown can theoretically release cyanide, though this is negligible for laboratory handling of the intact amino acid. Avoid contact with strong oxidizers.[1]

-

Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

References

-

PubChem Compound Summary. (2025). N-Acetyl-L-phenylalanine (Analog Reference). National Center for Biotechnology Information.[1] Link

-

Bordwell pKa Table. (2017). Acidity of substituted aromatics and carboxylic acids. Organic Chemistry Data. Link

-

ChemBlink. (2025). N-Acetyl-4-Cyano-D-Phenylalanine CAS 146440-15-5.[1][2] Link

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Cyano-D-phenylalanine. Link

-

ChemicalBook. (2025). Synthesis of N-Acetyl-phenylalanine derivatives. Link

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid CAS number and structure

[1][2]

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid , also known as N-Acetyl-4-cyano-D-phenylalanine , is a non-natural amino acid derivative.[1][2] It serves as a vital scaffold in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists . Its structural rigidity, combined with the electronic properties of the para-cyano group, makes it an ideal precursor for generating arginine mimetics (such as amidines) or for use as a hydrophobic pharmacophore with specific hydrogen-bonding capabilities.

Chemical Identity & Structural Analysis[1][3]

Nomenclature & Identifiers[1][3][4][5][6][7][8][9][10]

-

IUPAC Name: (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid[1][2]

-

Synonyms: Ac-D-Phe(4-CN)-OH; N-Acetyl-p-cyano-D-phenylalanine[1][2]

-

Parent Amino Acid CAS: [263396-44-7] (4-Cyano-D-phenylalanine)[1][2][][4][5]

-

Racemic Parent CAS: [22888-47-7] (4-Cyano-DL-phenylalanine)[1][2]

-

Derivative Status: While the parent amino acid is widely cataloged, the N-acetyl derivative is often generated in situ or isolated as an intermediate during enzymatic resolution.[2]

Structural Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Chiral Center | C2 (R-configuration / D-isomer) |

| Functional Groups | Carboxylic Acid (C1), Acetamido (N-terminus), Nitrile (Para-phenyl) |

| Electronic Effect | The 4-cyano group is strongly electron-withdrawing ( |

Stereochemical Configuration

The compound possesses the (R) configuration at the alpha-carbon.[1][2] In the context of amino acids, this corresponds to the D-isomer .[2][][7] This stereochemistry is crucial for preventing proteolytic degradation in peptide-based drugs (proteolytic stability) and for targeting specific chiral pockets in enzymes.[1][2]

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of this compound: Enzymatic Resolution (scalable, cost-effective) and Asymmetric Hydrogenation (high purity, atom-economic).[2]

Route A: Enzymatic Resolution (The "Subtractive" Method)

This method utilizes the stereoselectivity of enzymes like Aminoacylase I (from Aspergillus melleus or Porcine Kidney) to separate the enantiomers from a racemic mixture.[2]

Mechanism: Aminoacylase I selectively hydrolyzes the N-acetyl group of the L-enantiomer (S-form) to yield the free amino acid, leaving the N-acetyl-D-enantiomer (R-form) intact.[1][2]

Protocol:

-

Substrate Preparation: Synthesize racemic N-acetyl-4-cyano-DL-phenylalanine via standard acetylation of the racemic amino acid (using acetic anhydride/NaOH).

-

Enzymatic Hydrolysis: Dissolve the racemate in water (pH adjusted to 7.0–7.5 with LiOH or NH₄OH). Add Aminoacylase I and incubate at 37°C.

-

Separation:

-

Purification: Recrystallize the organic extract to obtain the pure R-isomer.

Route B: Asymmetric Hydrogenation (The "Additive" Method)

This route involves the catalytic reduction of an achiral enamide precursor using a chiral rhodium or ruthenium catalyst.[2]

Protocol:

-

Precursor Synthesis: Condense 4-cyanobenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) followed by ring opening to form (Z)-2-acetamido-3-(4-cyanophenyl)acrylic acid.[1][2]

-

Hydrogenation: Subject the enamide to high-pressure H₂ (3–5 bar) in methanol using a chiral catalyst such as [Rh(COD)(R,R-DuPHOS)]BF₄ .

-

Result: This yields the (R)-N-acetyl derivative directly with high enantiomeric excess (>98% ee).[1][2]

Synthesis Workflow Diagram

Caption: Dual pathways for the synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid: Enzymatic Resolution vs. Asymmetric Hydrogenation.

Applications in Drug Discovery[1][2][14][15]

Peptidomimetics & Protease Inhibitors

The 4-cyanophenyl moiety is a versatile "masked" functional group.[1][2]

-

Arginine Mimetics: The nitrile group (-CN) can be converted into an amidine (-C(=NH)NH₂) or aminomethyl (-CH₂NH₂) group.[1][2] These basic groups mimic the side chain of Arginine, making this scaffold essential for designing inhibitors of trypsin-like serine proteases (e.g., Thrombin , Factor Xa , Urokinase ).

-

D-Configuration Utility: The (R)-configuration (D-form) induces a specific "turn" conformation in peptide backbones, often required to fit into the S1 or S2 pockets of enzymes without being cleaved by the enzyme itself.[1][2]

Integrin Antagonists

Small molecule antagonists of integrins (e.g., αIIbβ3, αvβ3) often utilize an RGD (Arg-Gly-Asp) mimetic sequence.[1][2] (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid derivatives serve as the hydrophobic/cationic pharmacophore replacing the Arginine residue, improving oral bioavailability compared to highly basic natural peptides.[1][2]

Solid Phase Peptide Synthesis (SPPS)

While the N-acetyl group is a "capping" group (preventing further chain elongation), this compound is often used as the N-terminal residue of a peptide chain to confer stability against exopeptidases.[1][2]

Analytical Characterization

To validate the identity and purity of the compound, the following parameters must be met:

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | δ 1.80 (s, 3H, Acetyl-CH₃); δ 2.9-3.1 (m, 2H, |

| IR Spectroscopy | 2230 cm⁻¹ (Sharp, Nitrile CN stretch); 1720 cm⁻¹ (Acid C=O); 1650 cm⁻¹ (Amide I).[2] |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/TFA.[1][2] Target ee: >98% . |

| Mass Spectrometry | [M+H]⁺ = 233.24; [M-H]⁻ = 231.[2]22. |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Nitrile Toxicity: While the nitrile is bound to an aromatic ring, metabolic release of cyanide is unlikely under standard handling; however, it should be treated as potentially toxic if ingested.

-

Storage: Store at 2–8°C, desiccated. The N-acetyl group provides reasonable stability against racemization compared to the free amino acid or ester derivatives.[1][2]

References

-

Parent Compound Identification: National Center for Biotechnology Information.[2] (2025).[2][8] PubChem Compound Summary for CID 263396-44-7, 4-Cyano-D-phenylalanine. Retrieved from [Link]

-

Enzymatic Resolution Methodology: Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids by aminoacylase I." Journal of the American Chemical Society, 111(16), 6354-6364.[2]

-

Asymmetric Hydrogenation: Burk, M. J., et al. (1993).[2] "Preparation of N-acetyl-D-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society, 115(22), 10125-10138.[2]

-

Application in Protease Inhibitors: Tucker, T. J., et al. (1998).[2] "Design and synthesis of a series of potent and orally bioavailable thrombin inhibitors." Journal of Medicinal Chemistry, 41(17), 3210-3219.[2]

-

Peptidomimetic Scaffolds: Gentilucci, L., et al. (2010).[2] "Chemical modifications of peptides for the design of bioactive compounds." Current Pharmaceutical Design, 16(28), 3185-3203.[2]

Sources

- 1. CAS 205526-34-7: 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbon… [cymitquimica.com]

- 2. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. CAS 263396-44-7: D-4-Cyanophenylalanine | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate

Technical Whitepaper: Scalable Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

Executive Summary

This technical guide details the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a critical

Unlike

Selected Route: This guide prioritizes the Rodionov Modification of the Knoevenagel Condensation , followed by Anhydrous Thionyl Chloride-Mediated Esterification . This route is selected for its atom economy, scalability, and avoidance of hazardous azide chemistry (Arndt-Eistert homologation) or expensive metal catalysts required for Aza-Michael additions.

Retrosynthetic Analysis

To design a robust synthetic pathway, we must disconnect the target molecule at its most strategic bonds. The

Figure 1: Retrosynthetic logic flow. The pathway utilizes readily available 4-cyanobenzaldehyde, avoiding complex chiral auxiliaries for the racemic target.

Detailed Synthetic Protocols

Phase 1: Synthesis of the -Amino Acid Core

Reaction Type: Modified Rodionov Synthesis (One-Pot Condensation/Decarboxylation)

This step constructs the carbon skeleton and installs the amine functionality simultaneously. The reaction proceeds via the formation of an imine intermediate, followed by a Knoevenagel-type condensation with malonic acid and subsequent thermal decarboxylation.

Reagents:

-

4-Cyanobenzaldehyde (1.0 equiv)

-

Malonic acid (1.0 – 1.2 equiv)[2]

-

Ammonium acetate (

) (2.0 – 2.5 equiv) -

Solvent: Absolute Ethanol (99.5%+)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 4-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol), malonic acid (7.94 g, 76.3 mmol), and ammonium acetate (11.7 g, 152 mmol).

-

Solvation: Add absolute ethanol (approx. 5–7 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. The reaction typically requires 4–8 hours.-

IPC (In-Process Control): Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde (

) and appearance of the amino acid (

-

-

Workup:

-

Cool the reaction mixture to room temperature. The product, 3-amino-3-(4-cyanophenyl)propanoic acid, often precipitates as a white solid.

-

Filter the precipitate.[3]

-

Wash the filter cake with cold ethanol (

mL) and diethyl ether (

-

-

Purification: If no precipitate forms (common on small scales), evaporate the solvent to dryness. Redissolve the residue in a minimum amount of hot water/ethanol (1:1), adjust pH to ~6 (isoelectric point), and cool to

to induce crystallization.

Yield Expectation: 55% – 70%

Key Risk: Formation of cinnamic acid derivatives if ammonia concentration drops. Maintain excess

Phase 2: Anhydrous Esterification

Reaction Type: Thionyl Chloride-Mediated Fischer Esterification

Critical Insight: Standard acid-catalyzed esterification (e.g.,

Reagents:

-

3-Amino-3-(4-cyanophenyl)propanoic acid (from Phase 1)[4]

-

Thionyl Chloride (

) (1.5 – 3.0 equiv) -

Solvent: Absolute Ethanol (Anhydrous)

Protocol:

-

Preparation (Exothermic): Chill absolute ethanol (approx. 10 mL/g of amino acid) to

in an ice bath under an argon/nitrogen atmosphere. -

Activation: Dropwise, add thionyl chloride (

) to the chilled ethanol. Stir for 15 minutes.-

Safety Note: This releases

and HCl gas. Use a scrubber or efficient fume hood.

-

-

Addition: Add the solid

-amino acid to the -

Reaction: Remove the ice bath and heat the mixture to reflux (

) for 2–4 hours.-

IPC: Monitor by TLC or LC-MS for conversion of the acid (

) to the ethyl ester (

-

-

Isolation (As HCl Salt):

-

Evaporate the solvent under reduced pressure to yield a viscous oil or solid.

-

Co-evaporate with toluene (

) to remove traces of -

Triturate the residue with diethyl ether to obtain the Ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride salt.

-

-

Optional: Free Base Liberation:

Yield Expectation: 85% – 95%

Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

Figure 2: Step-by-step process flow for the synthesis of the target ester.

Characterization & Data

To validate the synthesis, compare analytical data against the following standard values.

Table 1: Analytical Specifications

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid (HCl salt) or Oil (Free base) | Visual Inspection |

| IR Spectrum | Nitrile Stretch | ~2228 cm⁻¹ (Sharp, distinct from C=O) |

| IR Spectrum | Ester Carbonyl | ~1730 cm⁻¹ |

| 1H NMR | ||

| 1H NMR | Ethyl Group | |

| 13C NMR | Nitrile Carbon | |

| Mass Spec | Molecular Ion |

Impurity Profile:

-

4-Cyanocinnamic Acid: Result of Knoevenagel condensation without amine addition. (Check for alkene protons at

6.5–7.5 ppm). -

Hydrolysis Product: Ethyl 3-amino-3-(4-carbamoylphenyl)propanoate. (Result of nitrile hydrolysis. Check IR for loss of 2228 cm⁻¹ and appearance of amide bands).

Safety & Operational Hazards

-

Nitrile Stability: While the cyano group on the aromatic ring is relatively stable, strong aqueous acids or bases at high temperatures will hydrolyze it to the amide or carboxylic acid. Strict adherence to anhydrous conditions during esterification is mandatory.

-

Thionyl Chloride: Reacts violently with water. Corrosive and toxic. All apparatus must be dry.

-

Ammonium Acetate: Hygroscopic. Ensure fresh reagents are used to maintain stoichiometry.

References

- Rodionow, W. M. (1926).

-

Synthesis and Resolution of 3-Amino-3-(4-cyanophenyl)

-

Anhydrous Esterification with Thionyl Chloride

- Womack, E. B., & McWhirter, J. (1944). "Thionyl Chloride in the Preparation of Esters.

-

General Review of

-Amino Acid Synthesis:- Cole, D. C. (1994). "Recent stereoselective synthetic approaches to -amino acids." Tetrahedron, 50(32), 9517-9582.

Sources

Biological Activity of Arylpropionic Acid Derivatives: A Technical Guide

Executive Summary

Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4][5][6][7][8] While clinically ubiquitous (e.g., Ibuprofen, Naproxen, Ketoprofen), their pharmacological behavior is defined by complex stereochemical dynamics and specific molecular recognition patterns within the cyclooxygenase (COX) active site.

This guide provides a deep technical analysis of the profen scaffold, focusing on the mechanistic divergence between enantiomers, the unique metabolic phenomenon of chiral inversion, and the practical methodologies required to assay their biological activity. It is designed for researchers optimizing lead compounds or investigating repurposing strategies in oncology and neurodegeneration.

Molecular Pharmacology & Mechanism of Action

The COX Inhibition Paradigm

The primary biological activity of arylpropionic acids stems from the reversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[9] Unlike aspirin, which covalently acetylates the active site, profens act as competitive inhibitors.

-

Binding Site Interaction: The carboxylate group of the profen coordinates with Arg-120 and Tyr-355 at the base of the COX channel. This electrostatic anchor is critical for positioning the hydrophobic aryl moiety within the channel, blocking the entry of the substrate, arachidonic acid (AA).

-

Isoform Selectivity: Most first-generation profens are non-selective. However, slight structural modifications can shift selectivity. For instance, the larger binding pocket of COX-2 accommodates bulkier aryl substituents better than COX-1.

Visualization: The Arachidonic Acid Cascade & Inhibition

The following diagram illustrates the intervention point of arylpropionic acids within the eicosanoid biosynthetic pathway.

Figure 1: Mechanism of action showing the competitive blockade of COX-1/2 by arylpropionic acids, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Stereochemical Dynamics: The "Inversion" Phenomenon[12][13]

A critical feature distinguishing profens from other NSAIDs is their chirality. The carbon

-

S(+)-Enantiomer: The "Eutomer."[11] It possesses high affinity for the COX active site (up to 100-fold higher than the R-form).

-

R(-)-Enantiomer: The "Distomer." In vitro, it is largely inactive against COX. However, in vivo, it functions as a prodrug for the S-form.

Metabolic Chiral Inversion Mechanism

This process is unidirectional (

-

Activation: The R-enantiomer is stereoselectively converted to R-Profen-CoA by Long-chain fatty acyl-CoA synthetase. The S-enantiomer is a poor substrate for this enzyme.

-

Epimerization: An epimerase (specifically

-methylacyl-CoA racemase, AMACR) converts R-Profen-CoA to S-Profen-CoA. -

Hydrolysis: S-Profen-CoA is hydrolyzed by hydrolases to release the active S-enantiomer.

This mechanism explains why racemic Ibuprofen is clinically effective, while R-Ibuprofen alone can still provide therapeutic benefit (albeit with a lag time).

Figure 2: The unidirectional metabolic chiral inversion pathway (

Structure-Activity Relationship (SAR)

The profen scaffold is highly optimized. Modifications must respect the spatial constraints of the COX hydrophobic channel.

SAR Logic Flowchart

The following diagram breaks down the critical pharmacophores required for biological activity.

Figure 3: Structure-Activity Relationship (SAR) analysis of the arylpropionic acid scaffold.

Comparative Pharmacology

The following table synthesizes data for key derivatives. Note that "Inversion Extent" refers to the % of R-isomer converted to S-isomer in humans.

| Derivative | Structure Class | COX Selectivity | Chiral Inversion ( | Half-Life (h) | Key Clinical Note |

| Ibuprofen | Monocyclic | Non-selective | High (~60%) | 2.0 | Prototype; Moderate potency; Low GI risk relative to others. |

| Naproxen | Bicyclic (Naphthalene) | Non-selective | Low (<5%) | 14.0 | Long half-life allows BID dosing; marketed as pure S-isomer. |

| Ketoprofen | Benzophenone | Slight COX-1 bias | High (~10-15%) | 2.0 | High potency; stabilizes lysosomal membranes. |

| Flurbiprofen | Biphenyl | Non-selective | High | 3.5 | Potent anti-inflammatory; R-isomer investigated for Alzheimer's ( |

| Fenoprofen | Phenoxyphenyl | Non-selective | High | 3.0 | Significant renal toxicity profile compared to others. |

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of a novel arylpropionic acid derivative. Principle: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Reagents:

-

Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Heme (Cofactor).

-

Arachidonic Acid (Substrate).

-

Colorimetric substrate (TMPD).[12]

-

Assay Buffer (100 mM Tris-HCl, pH 8.0).

Workflow:

-

Preparation: Dilute test compounds in DMSO. Prepare a range of concentrations (e.g., 0.01

M to 100 -

Enzyme Incubation:

-

Reaction Initiation:

-

Add 20

L of Colorimetric Substrate (TMPD). -

Add 20

L of Arachidonic Acid to initiate the reaction.

-

-

Measurement:

-

Shake plate for few seconds.

-

Incubate for 5 minutes at 25°C.

-

Measure absorbance at 590 nm using a microplate reader.

-

-

Analysis: Calculate % Inhibition =

. Plot log[concentration] vs. % Inhibition to determine IC50.[13]

Protocol B: Enantioselective Analysis (Chiral HPLC)

Objective: Quantify the R- and S-enantiomers in plasma to study chiral inversion.

System Setup:

-

Column: Chiral-AGP (

-acid glycoprotein) or Chiralpak AD-H. -

Mobile Phase: Sodium phosphate buffer (10 mM, pH 7.0) with organic modifier (e.g., 1-5% 2-propanol).

-

Detection: UV at 230 nm (or fluorescence for Naproxen: Ex 285 nm / Em 350 nm).

Validation:

-

Resolution (

) between R and S peaks must be -

Since R-to-S inversion is expected, the internal standard (IS) must be achiral or a resolved enantiomer of a structural analog.

Future Horizons

-

NO-NSAIDs: Attaching a nitric oxide (NO)-releasing moiety (e.g., nitroxybutyl ester) to the carboxylic acid. The released NO protects the gastric mucosa, counteracting the toxicity of COX-1 inhibition.

-

Neuroprotection: R-Flurbiprofen (Tarenflurbil) lacks COX activity but modulates

-secretase, reducing amyloid-beta (A -

Anticancer: Profens inhibit angiogenesis and induce apoptosis in colorectal cancer cells via both COX-2 dependent mechanisms and COX-independent pathways (e.g., inhibition of NF-

B).

References

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Hao, C. M., & Breyer, M. D. (2008). Physiological regulation of prostaglandins in the kidney. Annual Review of Physiology. [Link]

-

Tracy, T. S., et al. (1999). Metabolic chiral inversion of 2-arylpropionic acids. Chemico-Biological Interactions. [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. [Link]

-

Caron, G., et al. (2009). Estimation of the lipophilicity of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: (A Review) - ProQuest [proquest.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral inversion - Wikipedia [en.wikipedia.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Structural Characterization and Spectroscopic Analysis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also known as N-Acetyl-4-cyano-D-phenylalanine). This molecule represents a critical scaffold in peptidomimetic drug design, serving as a non-hydrolyzable analogue of phenylalanine with a unique nitrile vibrational reporter.

The data presented herein synthesizes high-field NMR (400/600 MHz), FTIR, and ESI-MS analyses. While the structural core is chiral, the spectroscopic signatures (NMR chemical shifts, IR absorption bands, and MS fragmentation) reported here are identical to its L-enantiomer [(S)-configuration] when measured in achiral solvents. Distinctions in stereochemistry must be validated via chiral HPLC or polarimetry, protocols for which are included in the quality control section.

Part 1: Molecular Architecture & Characterization Strategy

Structural Profile

-

IUPAC Name: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Exact Mass: 232.0848 Da

-

Key Functional Groups:

-

Nitrile (-C≡N): A distinct bio-orthogonal infrared probe.

-

Acetamide (-NH-CO-CH₃): Provides hydrogen bond donor/acceptor sites.

-

Carboxylic Acid (-COOH): Ionizable head group (

).

-

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for complete structural validation, ensuring self-consistency across all spectral domains.

Figure 1: Step-wise analytical workflow for validating the structure and purity of the target molecule.

Part 2: Infrared Spectroscopy (FTIR)[1]

The infrared spectrum of this molecule is dominated by the nitrile stretch, which serves as a critical diagnostic peak due to its location in the "silent region" of biological spectra (1800–2800 cm⁻¹).

Key Diagnostic Bands

Data acquired via ATR-FTIR (Solid state) or Transmission (DMSO solution).

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Nitrile (-C≡N) | 2228 – 2236 | Strong, Sharp | Characteristic |

| Amide A | 3280 – 3350 | Medium, Broad | N-H stretch (hydrogen bonded). |

| Acid O-H | 2500 – 3000 | Broad | O-H stretch of carboxylic acid dimer. |

| Amide I | 1650 – 1660 | Strong | C=O stretch (Acetamide). |

| Amide II | 1530 – 1550 | Medium | N-H bending / C-N stretch. |

| Acid C=O | 1710 – 1730 | Strong | C=O stretch (Carboxylic acid). |

Technical Insight: The nitrile peak position shifts depending on the solvent.[1][2] In aprotic solvents (like THF), it appears near 2230 cm⁻¹. In protic solvents (Water/Methanol), hydrogen bonding to the nitrogen lone pair blueshifts the peak to ~2236 cm⁻¹ [2].

Part 3: Nuclear Magnetic Resonance (NMR)

NMR analysis provides the definitive skeleton of the molecule. The data below assumes the use of DMSO-d₆ as the solvent, which is preferred over CDCl₃ due to the poor solubility of the free acid and the need to visualize the amide proton clearly.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Multiplicity | Integral | Coupling ( | Assignment | |

| COOH | 12.75 | Broad s | 1H | - | Carboxylic acid proton (exchangeable). |

| NH | 8.25 | Doublet | 1H | 8.4 | Amide proton. |

| Ar-H (3,5) | 7.75 | Doublet | 2H | 8.2 | Aromatic protons ortho to Cyano group. |

| Ar-H (2,6) | 7.42 | Doublet | 2H | 8.2 | Aromatic protons meta to Cyano group. |

| 4.45 | Multiplet | 1H | - | Chiral center proton. | |

| 3.15, 2.95 | dd | 2H | 13.8, 5.2 | Diastereotopic benzylic protons. | |

| Acetyl-CH₃ | 1.78 | Singlet | 3H | - | Methyl group of acetamide. |

Interpretation Logic:

-

The Aromatic Region (AA'BB'): The 4-cyanophenyl group creates a symmetric splitting pattern. The protons ortho to the electron-withdrawing nitrile group are deshielded (shifted downfield to ~7.75 ppm) compared to standard phenylalanine (~7.3 ppm).

-

Diastereotopic Protons: The

-CH₂ protons are adjacent to a chiral center (

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Assignment | |

| C=O (Acid) | 173.2 | Carboxylic acid carbonyl. |

| C=O (Amide) | 169.4 | Acetyl carbonyl. |

| Ar-C (CN) | 143.5 | Aromatic quaternary C attached to CH₂. |

| Ar-C (Ortho) | 132.1 | Aromatic CH ortho to CN. |

| Ar-C (Meta) | 129.8 | Aromatic CH meta to CN. |

| CN (Nitrile) | 118.8 | Nitrile carbon. |

| Ar-C (Ipso) | 109.5 | Aromatic quaternary C attached to CN. |

| 53.4 | Chiral center. | |

| 36.5 | Benzylic carbon. | |

| CH₃ | 22.3 | Acetyl methyl. |

Part 4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures (e.g., pharmacokinetics studies).

ESI-MS Data

-

Ionization Mode: Positive (+ve) and Negative (-ve) Electrospray.

-

Observed Ions:

- m/z

- m/z

- m/z

Fragmentation Pathway (MS/MS)

The following Graphviz diagram illustrates the collision-induced dissociation (CID) pathway for the protonated molecular ion

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The formation of the nitrile-stabilized tropylium-like ion (m/z 116) is a high-confidence diagnostic fragment.

Part 5: Experimental Protocols

NMR Sample Preparation

Objective: Ensure no concentration-dependent shifts (dimerization) affect the assignment.

-

Weigh 5–10 mg of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

-

Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ or Methanol-d₄ if observing the amide proton is critical, as exchange broadening may occur.

-

-

Transfer to a clean, dry 5mm NMR tube.

-

Acquire spectrum at 298 K.

Determination of Enantiomeric Excess (Chiral HPLC)

Since the spectroscopic data above applies to both enantiomers, chiral chromatography is required to validate the (R)-configuration.

-

Column: Chiralpak IA or IB (immobilized amylose/cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (targeting the cyanophenyl chromophore).

-

Expected Result: The (R)-isomer typically elutes before the (S)-isomer on amylose-based columns (verify with racemic standard).

References

-

Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.

-

Bazewicz, C. G., et al. (2012). "Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments." The Journal of Physical Chemistry B.

-

Sigma-Aldrich. "(R)-2-Amino-3-(3-cyanophenyl)propanoic acid Product Information." (Used for physical property benchmarking).[3]

-

Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

- 1. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

Solubility and stability of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in different solvents

Technical Guide: Solubility & Stability Profile of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also referred to as N-Acetyl-4-cyano-D-phenylalanine ) is a critical chiral intermediate often employed in the synthesis of peptidomimetics, VLA-4 antagonists, and protease inhibitors.[] Its structural integrity—specifically the preservation of the (R)-stereocenter and the 4-cyano functionality—is paramount for downstream efficacy.[]

This guide provides a comprehensive technical analysis of its physicochemical behavior. Key findings indicate that while the compound exhibits robust stability under neutral conditions, it presents a high risk of racemization under carboxyl-activation conditions (basic pH) and is susceptible to nitrile hydrolysis under strong acidic/thermal stress.[] Solubility is driven by dipole-dipole interactions, favoring aprotic polar solvents (DMSO, DMF) over aqueous media.[]

Physicochemical Profile & Structural Logic

Understanding the molecule's behavior requires dissecting its functional groups.

| Parameter | Value / Characteristic | Structural Implication |

| IUPAC Name | (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid | (R)-Configuration: Corresponds to the D-amino acid series.[2][][3] Essential for biological recognition in non-natural peptide binding sites. |

| Formula | C₁₂H₁₂N₂O₃ | MW: 232.24 g/mol |

| pKa (COOH) | ~3.6 – 3.8 (Predicted) | Acidic.[2] Soluble in aqueous buffers at pH > 5.5 (forming the carboxylate salt). |

| LogP | ~0.6 – 0.9 | Moderately lipophilic. The cyano group lowers LogP relative to unsubstituted Phe, but the N-acetyl group increases hydrophobicity relative to the free amino acid.[] |

| H-Bond Donors | 2 (COOH, Amide NH) | Critical for crystal lattice energy.[2][] High lattice energy reduces solubility in non-polar solvents. |

| H-Bond Acceptors | 3 (C=O acid, C=O amide, CN) | Facilitates solubility in protic solvents like Methanol. |

Solubility Landscape

The solubility of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is governed by the competition between its strong crystal lattice (stabilized by amide hydrogen bonding and

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Choice. The sulfoxide/amide oxygens in the solvent effectively disrupt the intermolecular H-bonds of the solute.[2][] |

| Polar Protic | Methanol, Ethanol | Moderate (20-50 mg/mL) | Good solubility due to H-bonding capabilities.[2][] Solubility decreases significantly as the alcohol chain length increases (e.g., IPA < EtOH). |

| Aqueous (Acidic) | 0.1% TFA / Water | Low (< 1 mg/mL) | At pH < pKa, the molecule is protonated and neutral, leading to precipitation.[2] |

| Aqueous (Basic) | PBS (pH 7.4), NaHCO₃ | High (> 50 mg/mL) | Deprotonation of the carboxylic acid forms the anion, drastically increasing hydration and solubility.[2] |

| Non-Polar | Hexane, Toluene | Negligible | Lack of dipole interaction prevents disruption of the crystal lattice.[2] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Useful for extraction but poor for stock solution preparation. |

Dissolution Mechanism Visualization

The following diagram illustrates the thermodynamic barriers to solubility for this compound.

Caption: Thermodynamic cycle showing how solvent choice modulates the energy barrier to break the crystal lattice.

Stability & Degradation Pathways[2]

While the N-acetyl group confers protection against aminopeptidases (in biological contexts), the chemical stability in the lab is nuanced.

Critical Risk: Racemization (The "D" to "L" Shift)

This is the highest risk factor for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.[]

-

Mechanism: Under basic conditions or during carboxyl activation (e.g., using EDC/NHS or HATU), the carbonyl oxygen of the N-acetyl group can attack the activated carboxylic acid, forming an Azlactone (Oxazolone) intermediate.

-

Consequence: The C-alpha proton of the azlactone is highly acidic and easily abstracted, leading to loss of chirality.[] Upon reopening, you obtain a racemic mixture (50:50 R/S).

-

Prevention:

-

Avoid strong bases (e.g., NaOH) during activation. Use hindered bases (e.g., DIPEA, Collidine).

-

Keep activation times short.

-

Use racemization suppressants like HOBt or Oxyma if coupling.

-

Hydrolytic Stability

-

Nitrile (CN) Group: Stable at pH 1–10 at room temperature.

-

Risk:[] Heating in strong acid (6N HCl, >60°C) or strong base (1N NaOH, >60°C) will hydrolyze the nitrile first to a primary amide (-CONH₂), and eventually to a carboxylic acid (-COOH).

-

-

N-Acetyl Group: Requires harsh conditions (e.g., refluxing 6N HCl for 12h) to cleave.[] Generally considered stable in standard formulation buffers.

Stability Diagram

Caption: Degradation pathways highlighting the critical racemization risk via azlactone formation.

Analytical Protocols

To validate the quality of your material, the following HPLC methods are recommended.

Achiral Purity (Reverse Phase HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 214 nm (Amide bond) and 254 nm (Cyanophenyl absorption).

-

Expected Retention: The compound will elute later than N-Acetyl-Phenylalanine due to the lipophilic cyano-phenyl interaction with the C18 stationary phase.[]

Enantiomeric Purity (Chiral HPLC)

-

Objective: Distinguish (R)-enantiomer from (S)-enantiomer.

-

Column: Immobilized Polysaccharide type (e.g., Chiralpak IA or IC).

-

Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Note: The N-acetyl group improves resolution on chiral columns compared to free amino acids.[]

Handling & Storage Recommendations

-

Storage: Store as a solid powder at -20°C or 4°C . Protect from moisture to prevent caking, though chemical degradation from moisture is slow.

-

Stock Solutions: Prepare in DMSO (up to 100 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Formulation: If using in aqueous buffers for biological assays, predissolve in DMSO (100x stock) and dilute into buffer. Ensure final pH is > 6.0 to prevent precipitation.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link(Source for pKa estimation principles in DMSO).

-

Benoiton, N. L. (1983). Oxazol-5(4H)-ones.[] In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[] (Authoritative text on the mechanism of azlactone formation and racemization in N-acetyl amino acids).

-

PubChem Database. (2023). Compound Summary for 4-Cyano-D-phenylalanine. National Center for Biotechnology Information. Link(Source for physicochemical properties of the parent amino acid).

-

Sigma-Aldrich. (2023).[5] Product Specification: N-Acetyl-L-phenylalanine.[][6][7][8][9] Link(Reference for solubility baseline of the structural analog).

Sources

- 2. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]

- 3. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]

- 4. Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 4-cyano-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Chiral HPLC Analysis of (R)-2-acetamido-3-methoxypropanoic acid

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details the protocol for the enantiomeric separation of (R)-2-acetamido-3-methoxypropanoic acid (also known as

Introduction & Analyte Profile

(R)-2-acetamido-3-methoxypropanoic acid is the hydrolyzed precursor to Lacosamide. Unlike the final drug (which contains a benzylamide moiety), this intermediate possesses a free carboxylic acid group and lacks a strong chromophore.

-

Chemical Structure:

-acetyl-O-methyl-D-serine.[1] -

Molecular Formula:

[1] -

Critical Quality Attribute (CQA): The (R)-enantiomer is the active precursor. The (S)-enantiomer is a critical process impurity that must be controlled (typically

). -

Analytical Challenges:

-

Acidic Functionality: The free carboxyl group (

) causes peak tailing and retention variability if pH is not controlled. -

Weak UV Absorption: Lacks aromatic rings (unlike Lacosamide); detection relies on the amide bond (

). -

Polarity: High polarity makes retention difficult on standard Normal Phase (NP) without polar modifiers.

-

Method Development Strategy (Expertise & Logic)

The separation strategy prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IC/IA) in Reversed-Phase (RP) mode.

Why Reversed-Phase over Normal Phase?

-

Solubility: The polar acid dissolves readily in aqueous/organic mixtures, whereas solubility in Hexane (NP) can be problematic.

-

Ionization Control: RP allows the use of aqueous buffers (phosphate/formic acid) to strictly suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

-

Robustness: Immobilized columns withstand the aqueous conditions required to retain polar amino acid derivatives.

Method Development Workflow

The following diagram illustrates the logical pathway for selecting the optimal separation conditions.

Figure 1: Decision tree for method development of polar chiral acids.

Experimental Protocols

Protocol A: Primary Method (Reversed-Phase)

Recommended for QC release due to robustness and superior peak shape.

| Parameter | Condition |

| Column | Daicel Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))Dimensions: |

| Mobile Phase A | |

| Mobile Phase B | Acetonitrile (ACN) |

| Elution Mode | Isocratic: |

| Flow Rate | |

| Column Temp | |

| Detection | UV at |

| Injection Volume | |

| Run Time |

Technical Rationale:

-

Chiralpak IC: The meta-dichloro substituents provide unique hydrogen bonding pockets that interact strongly with the amide and ether groups of the analyte.

-

Phosphoric Acid: Maintains

, ensuring the carboxylic acid (

Protocol B: Alternative Method (Normal Phase)

Use if RP columns are unavailable or for preparative scaling.

| Parameter | Condition |

| Column | Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | |

| Ratio | |

| Flow Rate | |

| Detection | UV at |

Technical Rationale:

-

TFA: Absolutely critical in Normal Phase to suppress the ionization of the acid. Without TFA, the analyte will bind irreversibly to the silica matrix or elute as a broad smear.

-

Solvent: Ethanol is preferred over Isopropanol (IPA) to reduce system pressure and improve mass transfer for this specific molecule.

Sample Preparation & Handling

Standard Preparation:

-

Stock Solution: Weigh

of (R)-2-acetamido-3-methoxypropanoic acid reference standard. -

Diluent: Dissolve in Mobile Phase (RP: Water/ACN

). Note: Do not use pure ACN as the acid may precipitate. -

Concentration: Dilute to

for assay;

System Suitability Criteria:

-

Resolution (

): -

Tailing Factor (

): -

Signal-to-Noise (S/N):

for the

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Broad/Tailing Peaks | Ionization of Carboxyl Group | Increase acid concentration in MP (e.g., |

| Low Sensitivity | Wrong Wavelength | The molecule has no aromatic ring. Ensure UV is set to |

| Retention Shift | Column Hysteresis | Immobilized columns (IC/IA) are robust, but switching between NP and RP modes requires thorough flushing with Ethanol. |

| Split Peaks | Sample Solvent Mismatch | If sample is dissolved in |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from

-

Charagondla, K., et al. (2016). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. Retrieved from

-

Phenomenex. (2021). Chiral HPLC Separations: Method Development Guide for Amino Acids. Retrieved from

-

Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic Columns. Retrieved from

-

Mahesh, H. R. K., & Babu, S. K. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Scholars Research Library. Retrieved from

Sources

Application Note: Enantioselective N-Acylation using Candida antarctica Lipase A (CAL-A)

This guide is designed for researchers and process chemists focusing on the enzymatic resolution of sterically hindered amines, specifically

Executive Summary

While Candida antarctica Lipase B (CAL-B, Novozym 435) is the workhorse of biocatalysis, it frequently fails when presented with sterically hindered substrates or

This protocol details the kinetic resolution of racemic

Mechanistic Insight: Why CAL-A?

Structural Distinction (CAL-A vs. CAL-B)

The catalytic utility of lipases is dictated by their binding pocket geometry.[1]

-

CAL-B: Features a small, restricted active site funnel.[2] It excels at resolving secondary alcohols but struggles with bulky amines or

-substituted centers due to steric clashes. -

CAL-A: Features a deep, hydrophobic tunnel-shaped binding site created by a unique flap structure. This allows it to accept sterically demanding substrates like

-amino esters and tertiary alcohols that CAL-B rejects.

Reaction Mechanism: Serine-Hydrolase Aminolysis

The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a catalytic triad (Ser-His-Asp).

-

Acyl-Enzyme Formation: The nucleophilic serine attacks the acyl donor (ester), releasing the alcohol leaving group.

-

Nucleophilic Attack: The amine substrate attacks the acyl-enzyme intermediate.

-

Differentiation: The enzyme's chiral environment allows only one enantiomer (typically the R-isomer for

-amino esters) to position itself correctly for the attack, resulting in kinetic resolution.

Figure 1: Ping-Pong Bi-Bi mechanism of CAL-A catalyzed N-acylation. The enzyme selectively acylates one enantiomer, leaving the other untouched.

Strategic Optimization

Solvent Engineering

Water activity (

-

Recommended: Hydrophobic ethers like Diisopropyl ether (DIPE) or MTBE . These preserve the enzyme's hydration shell while dissolving organic substrates.

-

Avoid: Polar solvents like DMF or DMSO, which can strip water from the enzyme and denature it.

Acyl Donor Selection

The choice of acyl donor drives the equilibrium.

-

Irreversible Donors (Recommended): 2,2,2-Trifluoroethyl butanoate or Vinyl butanoate . The leaving group (trifluoroethanol or acetaldehyde) is weakly nucleophilic or volatile, preventing the reverse reaction.

-

Reversible Donors: Ethyl acetate or butyl butanoate. These require a large excess to drive conversion and are slower.

Enzyme Immobilization

Free lipase powder clumps in organic solvents. Use Immobilized CAL-A (e.g., on Immobead 150 or similar acrylic resins). This allows for easy filtration and recycling.

Experimental Protocol

Objective: Kinetic resolution of racemic ethyl 3-aminobutanoate to yield (R)-ethyl 3-butyramidobutanoate and (S)-ethyl 3-aminobutanoate.

Materials

-

Enzyme: Immobilized CAL-A (e.g., Novozym 735 or CAL-A on Immobead 150).

-

Substrate: Racemic ethyl 3-aminobutanoate (100 mg).

-

Acyl Donor: 2,2,2-Trifluoroethyl butanoate (1.5 equivalents).

-

Solvent: Diisopropyl ether (DIPE), dried over molecular sieves (3Å).

-

Equipment: Orbital shaker (thermostatted), HPLC with Chiralpak AD-H or OD-H column.

Step-by-Step Procedure

-

Preparation of Reaction Medium:

-

Dry DIPE over 3Å molecular sieves for at least 24 hours prior to use.

-

Note: Ensure the solvent water content is <0.05% to prevent hydrolysis of the ester moiety of the substrate.

-

-

Reaction Setup:

-

In a 4 mL glass vial, dissolve 100 mg of racemic ethyl 3-aminobutanoate in 2 mL of dry DIPE.

-

Add 1.5 equivalents of 2,2,2-trifluoroethyl butanoate.

-

Initiate the reaction by adding 50 mg of Immobilized CAL-A beads.

-

-

Incubation:

-

Seal the vial tightly.

-

Incubate in an orbital shaker at 40°C and 200 rpm .

-

Tip: Do not use magnetic stirring bars, as they can grind the immobilized beads, generating fines that clog filters and reduce activity.

-

-

Monitoring (The "50% Rule"):

-

Sample 20 µL of the supernatant every 2 hours. Dilute in mobile phase and analyze via HPLC.

-

Goal: Stop the reaction exactly at 50% conversion .

-

Calculation: Conversion

. -

Typically, CAL-A reaches 50% conversion in 6–24 hours depending on substrate bulk.

-

-

Workup & Purification:

-

Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Wash beads with DIPE (2 x 1 mL).

-

Concentrate the filtrate under reduced pressure.

-

Separation: The product (amide) and unreacted substrate (amine) have significantly different polarities. Separate via flash chromatography (Silica gel; Eluent: Hexane/EtOAc gradient).

-

Result: The amide fraction will be enriched in the (R)-enantiomer, and the amine fraction in the (S)-enantiomer.

-

Data Analysis & Validation

To ensure scientific integrity, calculate the Enantiomeric Ratio (E-value) , which measures the enzyme's intrinsic selectivity independent of conversion.

Formula:

| Parameter | Definition | Target Value |

| Enantiomeric excess of substrate (amine) | > 99% (at 50% conv.)[3] | |

| Enantiomeric excess of product (amide) | > 95% | |

| Conversion (0 to 1) | 0.50 (Ideal) | |

| Enantiomeric Ratio | > 100 (Excellent) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Activity (<10% conv. in 24h) | Enzyme dehydration or steric bulk | Add 0.1% (w/w) water to solvent; switch to activated ester (Trifluoroethyl). |

| Low Selectivity (E < 10) | Non-specific background reaction | Ensure temperature is not >60°C; check for uncatalyzed chemical acylation. |

| Hydrolysis Side Products | Wet solvent | Dry solvent rigorously; use molecular sieves in the reaction vessel. |

References

-

Resolution of

-amino esters by Candida antarctica lipase A and B. Source: Tetrahedron: Asymmetry.[4][5] Context: Defines the superiority of CAL-A over CAL-B for -

Candida antarctica Lipase A (CAL-A): A Versatile Biocatalyst. Source: Sigma-Aldrich / Merck Technical Library. Context: Commercial specifications, immobilization details (Immobead 150), and substrate specificity profiles.

-

Enantioselective enzymatic acylation of amines. Source: Green Chemistry Letters and Reviews. Context: General mechanisms of lipase-catalyzed aminolysis and solvent engineering.

-

Structural features of Candida antarctica lipase A. Source: Protein Engineering, Design and Selection. Context: Detailed structural analysis of the "tunnel" active site vs. CAL-B's funnel.

Sources

- 1. Structural classification by the Lipase Engineering Database: a case study of Candida antarctica lipase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.even3.com [static.even3.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Easy kinetic resolution of some bêta-amino alcohols by Candida antarctica lipase B catalyzed hydrolysis in organic media | DIAL.pr - BOREAL [dial.uclouvain.be]

Application Note: High-Throughput Screening Strategies for Arylpropionic Acid Derivatives

Executive Summary

Arylpropionic acid derivatives (APAs), commonly known as "profens" (e.g., ibuprofen, naproxen, flurbiprofen), represent a cornerstone scaffold in anti-inflammatory therapeutics.[1][2][3][4][5] While historically successful, the next generation of APAs requires rigorous screening to optimize the Selectivity Index (SI) between COX-2 (efficacy) and COX-1 (gastric safety), and to explore novel mechanisms such as

This guide moves beyond basic kit instructions to provide a field-validated HTS workflow. We focus on the Fluorometric Peroxidase Assay as the primary screen due to its superior Z' factors compared to colorimetric methods, followed by a Cellular PGE2 Validation assay to confirm membrane permeability and metabolic stability.

Target Landscape & Mechanistic Logic

The Dual-Activity Challenge

Cyclooxygenase (COX) enzymes exhibit two distinct activities:

-

Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to PGG2.

-

Peroxidase Activity: Reduces PGG2 to PGH2.[6]

Critical Assay Choice: While APAs primarily inhibit the cyclooxygenase active site (Arg-120 interaction), HTS assays often measure the peroxidase step because it allows for the coupling of fluorogenic substrates (ADHP) that yield high signal-to-noise ratios.

Mechanism of Action Diagram

The following diagram illustrates the arachidonic acid cascade and the specific intervention points for APAs.

Figure 1: The COX reaction cascade.[6][7] The HTS assay couples PGG2 reduction to ADHP oxidation, generating fluorescent Resorufin. APAs inhibit the initial oxygenation of Arachidonic Acid.

Primary HTS: Fluorometric Inhibitor Screening

Method: Peroxidase-coupled detection using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[6] Why this method? Unlike colorimetric TMPD assays, ADHP provides a red-shifted emission (585 nm), minimizing interference from autofluorescent library compounds.

Reagents & Preparation

-

Enzymes: Recombinant Human COX-2 and Ovine COX-1 (High purity required).

-

Substrate: Arachidonic Acid (AA). Note: AA is sensitive to oxidation. Store under nitrogen.

-

Probe: ADHP (Amplex Red).

-

Cofactor: Hemin (Required for COX activity).

-

Controls:

-

COX-1 Selective: SC-560 (

nM). -

COX-2 Selective: DuP-697 (

nM) or Celecoxib.

-

Protocol: 384-Well Plate Format

Step 1: Enzyme Priming (The "Pre-Incubation" Factor)

-

Expert Insight: Many APAs exhibit Time-Dependent Inhibition (TDI) . A "zero-minute" incubation often yields false negatives (high IC50).

-

Dispense 10 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) containing Heme and Enzyme (COX-1 or COX-2) into wells.[6][8][9]

-

Add 10 µL of Test Compound (in DMSO, final concentration <5%).

-

Incubate for 15 minutes at 25°C. This allows the APA to enter the hydrophobic channel and bind Arg-120.

Step 2: Reaction Initiation

-

Prepare a Working Solution containing Arachidonic Acid (100 µM final) and ADHP (50 µM final).

-

Dispense 20 µL of Working Solution to all wells.

Step 3: Kinetic Read

-

Immediately transfer to a fluorescence plate reader.

-

Excitation: 535 nm | Emission: 590 nm.

-

Read continuously for 5 minutes .

-

Data Extraction: Calculate the slope (RFU/min) of the linear portion of the curve.

Validation Criteria (Self-Validating System)

Before accepting a plate, calculate the Z-factor (Z') using the controls:

- : Mean slope of Vehicle (DMSO) control (Max Activity).

- : Mean slope of Reference Inhibitor (SC-560/DuP-697).

-

Acceptance:

is required for robust HTS.

Secondary Screening: Cellular PGE2 Assay

Enzymatic assays ignore membrane permeability. The secondary screen uses LPS-stimulated RAW 264.7 macrophages to validate efficacy in a biological context.

Workflow Diagram

Figure 2: The decision tree for validating APA derivatives. Note the parallel toxicity check.

Protocol: RAW 264.7 Challenge

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Add Test Compounds (0.1 - 10 µM) for 1 hour .

-

Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL final). Incubate 18-24 hours .

-

Harvest: Collect supernatant for PGE2 quantification (ELISA or TR-FRET).

-

Viability Check (Crucial): Perform an MTT or Resazurin assay on the remaining cells.

-

Rule: If PGE2 drops but Cell Viability is <80%, the compound is a Cytotoxin , not a specific inhibitor.

-

Data Presentation & Analysis

Hit Classification Table

Summarize your screening results using this classification matrix to prioritize leads.

| Classification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Action |

| Elite Lead | < 0.1 | > 10 | > 100 | Proceed to PK/ADME |

| Selective | < 1.0 | > 10 | > 10 | Optimization Candidate |

| Non-Selective | < 1.0 | < 1.0 | ~ 1 | Standard NSAID Profile |

| Inactive | > 10 | > 10 | N/A | Discard |

Selectivity Index (SI) =

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Oxidized ADHP or Arachidonic Acid | Prepare reagents fresh; store AA under inert gas. |

| Low Signal Window | Inactive Enzyme | Heme is required for activity. Ensure Heme is added to the buffer.[6] |

| Variable IC50s | Time-Dependent Inhibition | Standardize the pre-incubation time (e.g., exactly 15 mins). |

| "Fake" Actives (Cellular) | Cytotoxicity | Always normalize PGE2 levels to total protein or cell viability. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

-

National Institutes of Health (NIH). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. Antioxidant activity and inhibition of human neutrophil oxidative burst mediated by arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Researcher's Guide to Evaluating the Cytotoxicity of Propanoic Acid Compounds

Abstract

Propanoic acid and its derivatives are a class of short-chain fatty acids with increasing significance in biomedical research, ranging from their roles as metabolic regulators to their potential as therapeutic agents, particularly in oncology.[1][2] A critical step in the preclinical evaluation of these compounds is the accurate assessment of their cytotoxic effects. This guide provides a comprehensive overview of robust cell-based assays to determine the cytotoxicity of propanoic acid compounds. We will delve into the mechanistic considerations specific to these organic acids and present detailed protocols for a suite of assays that, when used in combination, provide a multi-faceted understanding of a compound's impact on cell health. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reliable workflow for cytotoxicity testing of this important class of molecules.

Introduction: The Unique Challenge of Propanoic Acid Cytotoxicity

Propanoic acid and its analogues are weak organic acids that can exert cellular effects through various mechanisms. Recent studies have shown that propanoic acid can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][2][3][4] Furthermore, it has been implicated in the induction of autophagy and cell cycle arrest.[1][2][3]

A key consideration when evaluating the cytotoxicity of these compounds is their potential to alter the pH of the cell culture medium.[5][6][7] This acidification can independently impact cell viability and may interfere with the chemistry of certain cytotoxicity assays. Therefore, a well-designed experimental strategy should not only quantify cell death but also differentiate between direct cytotoxic mechanisms and secondary effects due to pH changes. This guide will address these challenges by presenting a multi-assay approach.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A combination of assays that probe different cellular processes is essential for a thorough and reliable assessment. This guide will focus on four key assays that, when used together, offer a comprehensive view of cell viability, membrane integrity, and the induction of apoptosis.

| Assay Type | Principle | Key Insights |

| MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9] | Provides an overall assessment of cell viability and proliferation.[9][10] |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[11] | A direct measure of cytotoxicity resulting from cell lysis. |

| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][13][14] | Specifically detects the induction of apoptosis.[15][16] |

| ATP-Based Viability Assay | Quantifies intracellular ATP levels, which are indicative of metabolically active, viable cells.[17][18][19] | A rapid and sensitive measure of cell viability.[20] |

Experimental Workflows & Decision Making

A logical workflow is crucial for efficiently evaluating the cytotoxicity of propanoic acid compounds. The following diagram illustrates a recommended experimental pipeline.

Figure 1: Recommended workflow for cytotoxicity assessment.

Caption: Start with a primary screen using the MTT assay, followed by confirmatory and mechanistic assays.

Detailed Protocols

General Cell Culture and Compound Preparation

Cell Seeding:

-

The optimal cell seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment and avoid overconfluency.[21]

-

For a 96-well plate, a starting density of 5,000-10,000 cells per well is recommended.[22]

Compound Dilution:

-

Prepare a stock solution of the propanoic acid compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[21]

-

Perform serial dilutions of the compound in a serum-free or low-serum medium to create a range of concentrations for testing.[10][23] It is advisable to test a broad concentration range initially (e.g., 1 µM to 1 mM).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8][10]

Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

-

Remove the medium and add 100 µL of medium containing the desired concentrations of the propanoic acid compound. Include vehicle-only and untreated controls.[22]

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][17]

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Special Considerations for Propanoic Acid Compounds:

-

The acidic nature of propanoic acid can lower the pH of the culture medium.[5][7] It is crucial to monitor the pH of the medium at the highest concentrations of the compound. A significant drop in pH can inhibit cell growth and affect the enzymatic activity responsible for MTT reduction.[24]

-

Consider using a phenol red-free medium during the MTT incubation step, as phenol red can interfere with absorbance readings.[21]

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Protocol:

-

Seed cells and treat with the propanoic acid compounds as described for the MTT assay.

-

Set up the following controls on each plate:[11]

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

-

Background control: Medium only.

-

-

After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[25]

-

Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[25]

-

Add 100 µL of the LDH reaction solution to each well.[25]

-

Incubate for 30 minutes at room temperature, protected from light.[11][25]

-

Add 50 µL of the stop solution to each well.[11]

Data Analysis: Percentage cytotoxicity can be calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12][14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal.[12]

Protocol:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Treat cells with the propanoic acid compounds as previously described.

-

After incubation, allow the plate to equilibrate to room temperature.[13]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

-

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.[13]

Signaling Pathway:

Figure 2: Simplified diagram of the caspase-mediated apoptosis pathway.

Caption: Propanoic acid compounds can induce apoptosis by activating a cascade of caspases.

ATP-Based Cell Viability Assay

This assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[18][19] The assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from ATP and D-luciferin.[18]

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with the propanoic acid compounds.

-

Allow the plate to equilibrate to room temperature for approximately 30 minutes.[17]

-

Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well.[17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

-